

# Technical Guide: Regulation of Glucose Metabolism by Johnson & Johnson Compounds

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## Compound of Interest

Compound Name: JNJ 303

Cat. No.: B1673013

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Disclaimer: Publicly available information on a compound with the specific identifier "JNJ-3989303" in the context of glucose metabolism is not available. This technical guide will provide an in-depth overview of a key Johnson & Johnson (Janssen Pharmaceuticals) compound, Canagliflozin, which plays a significant role in regulating glucose metabolism. Additionally, a brief overview of another investigational compound, JNJ-38431055, is included to provide a broader perspective on the company's research in this therapeutic area.

## Canagliflozin: A Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor

### Introduction

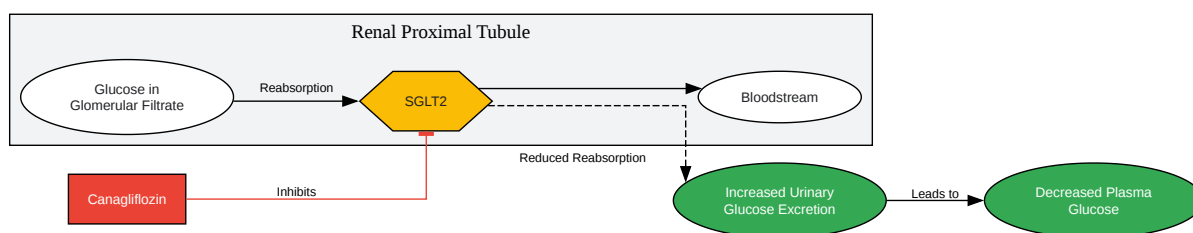
Canagliflozin (marketed as Invokana) is an orally administered medication developed by Janssen Pharmaceuticals, a Johnson & Johnson company, for the treatment of type 2 diabetes mellitus.[1] It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors.[2][3] Canagliflozin improves glycemic control by increasing urinary glucose excretion, and it has also demonstrated significant cardiovascular and renal protective benefits in clinical trials.[4][5][6]

### Mechanism of Action and Signaling Pathway

Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][7] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the

reabsorption of glucose from the filtrate back into the bloodstream.[2][8] This leads to a lowering of the renal threshold for glucose and a subsequent increase in urinary glucose excretion, thereby reducing plasma glucose concentrations in an insulin-independent manner. [3][8]

Beyond its primary effect on SGLT2, canagliflozin also has a mild inhibitory effect on SGLT1, which is found in the intestines and to a lesser extent in the kidneys.[8] This dual inhibition may contribute to its overall glucose-lowering effects.[8] Some studies also suggest that canagliflozin can activate AMP-activated protein kinase (AMPK) by inhibiting mitochondrial function, which may contribute to some of its metabolic benefits.[9]



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**Figure 1:** Mechanism of Action of Canagliflozin.

## Quantitative Data

The clinical development program for canagliflozin has generated extensive quantitative data on its efficacy and safety. The following tables summarize key findings from various clinical trials.

Table 1: Pharmacokinetic Properties of Canagliflozin

Parameter	Value	Reference
Oral Bioavailability	~65%	<a href="#">[10]</a>
Time to Peak Plasma Concentration (Tmax)	1-2 hours	<a href="#">[10]</a>
Plasma Protein Binding	99% (mainly to albumin)	<a href="#">[11]</a>
Terminal Half-life (100 mg dose)	10.6 hours	<a href="#">[10]</a>
Terminal Half-life (300 mg dose)	13.1 hours	<a href="#">[10]</a>
Metabolism	O-glucuronidation via UGT1A9 and UGT2B4	<a href="#">[11]</a>
Excretion	~33% in urine, ~60% in feces	<a href="#">[10]</a>

Table 2: Efficacy of Canagliflozin in Type 2 Diabetes (26-week data)

Parameter	Placebo	Canagliflozin 100 mg	Canagliflozin 300 mg	Reference
Change in HbA1c (%)	+0.14	-0.77	-1.03	<a href="#">[12]</a>
Change in Fasting Plasma Glucose (mg/dL)	+8	-27	-35	<a href="#">[12]</a>
Change in Body Weight (%)	-0.5	-2.5	-3.4	<a href="#">[12]</a>
Change in Systolic Blood Pressure (mmHg)	-0.1	-4.3	-5.0	<a href="#">[12]</a>

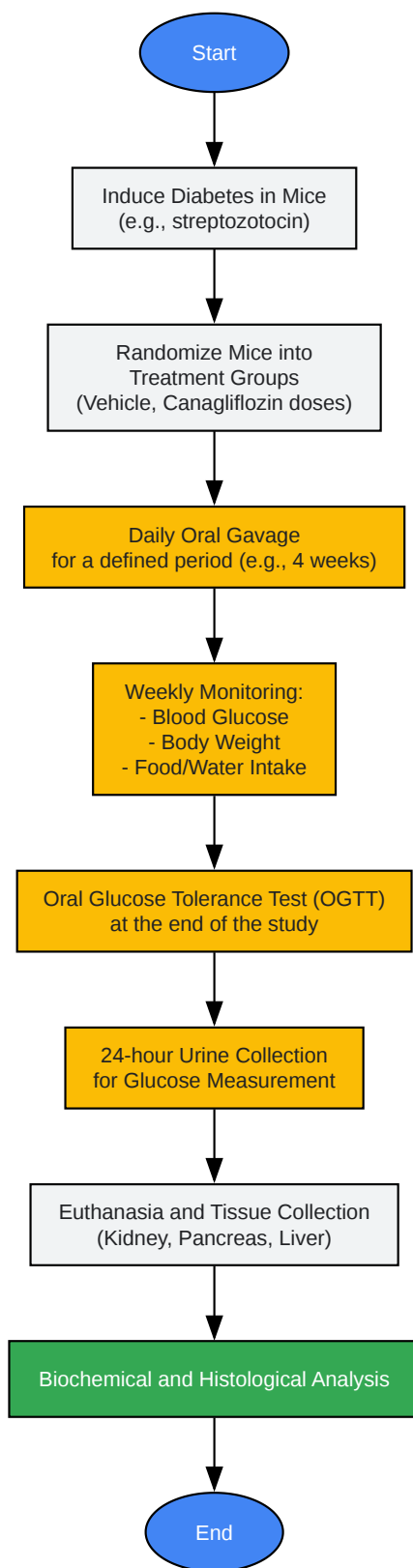
Table 3: Cardiovascular and Renal Outcomes (CANVAS Program)

Outcome	Hazard Ratio (Canagliflozin vs. Placebo)	95% Confidence Interval	Reference
Major Adverse Cardiovascular Events (MACE)	0.86	0.75 - 0.97	<a href="#">[5]</a>
Hospitalization for Heart Failure	0.67	0.52 - 0.87	<a href="#">[4]</a>
Progression of Albuminuria	0.73	0.67 - 0.79	<a href="#">[13]</a>
40% Reduction in eGFR, Renal Death, or ESRD	0.60	0.47 - 0.77	<a href="#">[5]</a>

## Experimental Protocols

The evaluation of SGLT2 inhibitors like canagliflozin involves a series of preclinical and clinical studies. A common preclinical experimental workflow to assess the in vivo efficacy of a novel SGLT2 inhibitor is outlined below.

Experimental Workflow: In Vivo Efficacy Assessment in a Diabetic Mouse Model



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**Figure 2:** In Vivo Efficacy Assessment Workflow.

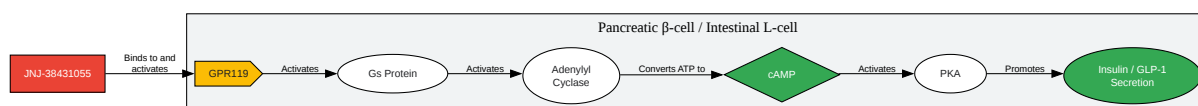
# JNJ-38431055: A GPR119 Receptor Agonist

## Introduction

JNJ-38431055 is a novel, orally available, and selective agonist of the G protein-coupled receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic  $\beta$ -cells and intestinal L-cells, and its activation is thought to stimulate insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[15]

## Mechanism of Action and Signaling Pathway

As a GPR119 agonist, JNJ-38431055 was designed to enhance glucose-dependent insulin secretion and promote the release of incretins.[14] The activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[15] In pancreatic  $\beta$ -cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn potentiates insulin release from the pancreas.[15]



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**Figure 3:** GPR119 Agonist Signaling Pathway.

## Clinical Development and Outcomes

Clinical studies with JNJ-38431055 in subjects with type 2 diabetes showed that while the compound was well-tolerated, it demonstrated limited glucose-lowering efficacy.[16] Single-dose administration of JNJ-38431055 did show a decrease in glucose excursion during an oral glucose tolerance test.[16] However, multiple-dose administration did not result in a significant alteration of the 24-hour weighted mean glucose.[16] These findings suggest that while the GPR119 pathway is a plausible target for the treatment of type 2 diabetes, JNJ-38431055 did not translate its preclinical promise into robust clinical efficacy.[16]

Table 4: Summary of JNJ-38431055 Clinical Trial Findings

Parameter	Observation	Reference
Safety	Well-tolerated, not associated with hypoglycemia	[16]
Pharmacokinetics	Dose-proportional plasma exposure, ~13-hour half-life	[14]
Single-Dose Efficacy	Decreased glucose excursion in OGTT	[16]
Multiple-Dose Efficacy	No significant change in 24-hour weighted mean glucose	[16]
Incretin Effect	Increased post-meal GLP-1 and GIP concentrations	[16]

This technical guide provides a comprehensive overview of Canagliflozin as a key Johnson & Johnson compound for the regulation of glucose metabolism, supported by quantitative data and visualizations of its mechanism and experimental evaluation. The inclusion of JNJ-38431055 offers insight into the broader research and development landscape within the company for metabolic diseases.

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